molecular formula C8H12N2O2 B12941790 1-Butyl-1h-pyrazole-4-carboxylic acid

1-Butyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B12941790
M. Wt: 168.19 g/mol
InChI Key: MBIUCJBODNXVHC-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a butyl group at the nitrogen atom and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by alkylation and carboxylation reactions. For instance, the reaction of 1,3-diketones with butylhydrazine can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Substituted pyrazoles with different alkyl or aryl groups.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

1-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-1H-pyrazole-4-carboxylic acid
  • 1-Propyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Biological Activity

1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a butyl group at the 1-position and a carboxylic acid group at the 4-position. This unique structure contributes to its biological activity.

Property Details
Molecular FormulaC7_7H10_10N2_2O\
Molecular Weight142.17 g/mol
CAS Number113100-46-2

The primary biological activity of this compound is attributed to its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. By inhibiting SDH, this compound disrupts ATP production, which can have various downstream effects on cellular metabolism and energy homeostasis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory activity. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, certain derivatives of pyrazole compounds have shown IC50_{50} values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives, including this compound, and assessed their COX inhibitory activities. The results indicated that many compounds exhibited high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
  • Toxicological Assessments : Toxicity studies have been performed to evaluate the safety of these compounds in vivo. For example, acute oral toxicity tests indicated that certain derivatives had LD50_{50} values exceeding 2000 mg/kg in mice, suggesting low toxicity.
  • Pharmacological Applications : The compound has been investigated as a potential drug candidate for various therapeutic applications due to its unique structural features and biological activities. Its ability to modulate metabolic pathways makes it a candidate for further exploration in pharmacology .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related pyrazole derivatives:

Compound Structure Characteristics Biological Activity
3-Methyl-1H-pyrazole-4-carboxylic acidLacks butyl groupDifferent antimicrobial profile
1-butyl-3-methyl-1H-pyrazole-5-carboxylic acidCarboxylic acid at the 5-positionVaries in reactivity and potential applications
3-Bromo-1-butyl-1H-pyrazole-4-carboxylic acidContains bromine substituentEnhanced efficacy in specific biological contexts

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-butylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

MBIUCJBODNXVHC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=N1)C(=O)O

Origin of Product

United States

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